molecular formula C13H14ClFN2O B2432376 2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-propylacetamide CAS No. 1292566-29-0

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-propylacetamide

Cat. No.: B2432376
CAS No.: 1292566-29-0
M. Wt: 268.72
InChI Key: KQLDFUGWFNNEAU-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-propylacetamide is an organic compound with a complex structure that includes a chloro-fluorophenyl group, a cyanomethyl group, and a propylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-propylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-6-fluorophenylacetic acid with cyanomethyl and propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-propylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-propylacetamide can be compared with similar compounds such as:

    2-chloro-6-fluorophenylacetic acid: Shares the chloro-fluorophenyl group but lacks the cyanomethyl and propylacetamide groups.

    2-chloro-6-fluorotoluene: Similar structure but lacks the acetamide and cyanomethyl groups.

    2-chloro-6-(trifluoromethyl)phenyl isocyanate: Contains a chloro-fluorophenyl group with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O/c1-2-7-17(8-6-16)13(18)9-10-11(14)4-3-5-12(10)15/h3-5H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLDFUGWFNNEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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